Boc-DL-Phe(4-MeOH)-OH.DCHA
Description
Boc-DL-Phe(4-MeOH)-OH.DCHA is a racemic mixture of a Boc-protected phenylalanine derivative modified with a 4-methylhydroxy (-CH₂OH) substituent on the aromatic ring, formulated as a dicyclohexylamine (DCHA) salt. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group during peptide synthesis, while the DCHA salt enhances crystallinity and stability for handling .
Properties
Molecular Formula |
C27H44N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
InChI Key |
NPDVGKTVZBOISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe(4-MeOH)-OH.DCHA typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a methoxy group at the para position of the phenyl ring. The final product is then combined with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would include the protection and deprotection steps, as well as purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Phe(4-MeOH)-OH.DCHA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.
Scientific Research Applications
Boc-DL-Phe(4-MeOH)-OH.DCHA is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development and design.
Industry: Used in the production of specialized peptides and proteins.
Mechanism of Action
The mechanism of action of Boc-DL-Phe(4-MeOH)-OH.DCHA would involve its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in various chemical transformations, adding versatility to the compound.
Comparison with Similar Compounds
Structural Features :
- Core Structure : DL-Phenylalanine backbone with a 4-methylhydroxy modification.
- Protective Groups: Boc on the α-amino group.
- Salt Form : Dicyclohexylamine counterion.
Structural Comparison
Table 1: Structural Features of Boc-DL-Phe(4-MeOH)-OH.DCHA and Analogues
*Molecular formulas and weights are calculated or inferred from analogous structures in the evidence.
Key Observations :
- Substituent Diversity : The 4-position substituent varies in polarity and electronic effects:
- Salt Forms : DCHA salts (e.g., this compound and Boc-D-Glu(Ome)-OH.DCHA) improve crystallinity compared to free acids .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
*Solubility inferred from reaction suitability (e.g., ethyl acetate or DMF in peptide synthesis).
†Estimated based on similar Boc-protected compounds .
Key Observations :
- Thermal Stability : Boc-protected compounds often decompose near 150°C, as seen in Boc-Phe(4-I)-OH .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
